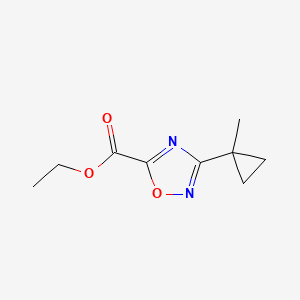

Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate” is a complex organic molecule. It contains a cyclopropyl group (a three-carbon ring), an ethyl group (a two-carbon chain), and an oxadiazole ring (a five-membered ring containing two nitrogens, one oxygen, and two carbons). The oxadiazole ring is attached to a carboxylate ester group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the ester group. Oxadiazoles can participate in a variety of reactions, and esters are known to undergo reactions such as hydrolysis and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

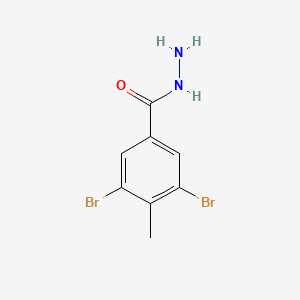

Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate is involved in the synthesis of various oxadiazole derivatives, which exhibit significant biological activities, including antibacterial and antifungal properties. For instance, derivatives prepared from ethyl mandelate and hydrazine hydrate, followed by reactions with aroyl chlorides, showed remarkable activities against Staphylococcus aureus and Escherichia coli bacteria. This indicates the potential of these compounds in developing new antimicrobial agents (Jafari et al., 2017).

Biological Activities of Derivatives

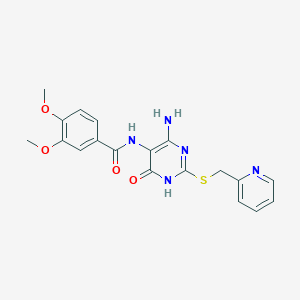

The synthesis of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) incorporating thiourea, 1,2,4-triazole, thiadiazole, and 1,3,4-oxadiazole moieties has been explored. These compounds were tested for their in vitro antimicrobial activities against various microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans, as well as for cytotoxicity and antiviral activity against HIV-1, showcasing a wide range of potential pharmacological applications (Szulczyk et al., 2017).

Building Blocks Toward Biologically Relevant Molecules

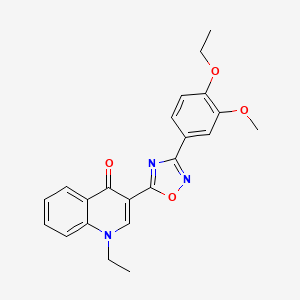

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in medicinal chemistry, enabling the preparation of a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole derivatives. These derivatives are capable of being integrated into biologically relevant molecules, highlighting the compound's utility in the design of novel therapeutic agents (Jakopin, 2018).

Antimicrobial and Antioxidant Studies

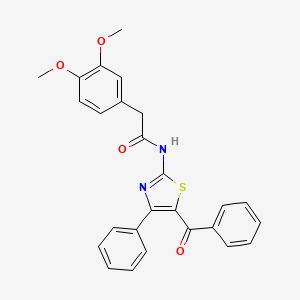

The compound has also been utilized in the synthesis of lignan conjugates via cyclopropanation, which were subjected to antimicrobial and antioxidant studies. Certain derivatives exhibited excellent antibacterial and antifungal activities, as well as profound antioxidant potential, indicating the compound's relevance in developing agents with antimicrobial and antioxidant properties (Raghavendra et al., 2016).

Corrosion Inhibition Properties

Moreover, 1,3,4-oxadiazole derivatives, related to ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate, have been studied for their corrosion inhibition properties on mild steel in sulphuric acid. These studies revealed that such derivatives effectively inhibit corrosion, suggesting potential applications in protecting metal surfaces in industrial settings (Ammal et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-13-7(12)6-10-8(11-14-6)9(2)4-5-9/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSRTJQXHGTFHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B2575525.png)

![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2575534.png)

![4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2575536.png)

![3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2575541.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2575542.png)